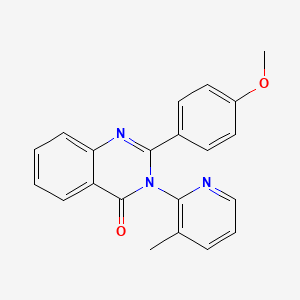
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as GW-501516 or Endurobol, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but its use was discontinued due to safety concerns. Despite this, GW-501516 has gained popularity in the fitness and bodybuilding communities due to its purported ability to enhance endurance and fat burning.
作用机制
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in energy metabolism and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. In rats, this compound has been shown to increase endurance by up to 70% and improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. In mice, this compound has been shown to improve insulin sensitivity and reduce inflammation.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for PPARδ. However, its use is limited by safety concerns, as it has been shown to cause cancer in animal models at high doses. Additionally, its use in humans is prohibited by the World Anti-Doping Agency due to its potential for performance enhancement.
未来方向
Despite its safety concerns, 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has potential as a therapeutic agent for metabolic disorders and cardiovascular disease. Future research should focus on developing safer analogs of this compound with similar or improved efficacy. Additionally, further studies are needed to fully understand the long-term effects of this compound on human health.
合成方法
The synthesis of 2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone involves several steps, including the condensation of 4-methoxybenzaldehyde with 3-methyl-2-pyridinecarboxylic acid, followed by cyclization with phosgene and ammonia. The final product is then purified through recrystallization. The chemical structure of this compound is shown below:
科学研究应用
2-(4-methoxyphenyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been the subject of numerous scientific studies, primarily in the field of exercise physiology. It has been shown to increase endurance and improve lipid metabolism in animal models, and has been proposed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
属性
IUPAC Name |
2-(4-methoxyphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-6-5-13-22-19(14)24-20(15-9-11-16(26-2)12-10-15)23-18-8-4-3-7-17(18)21(24)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYAUIDMUWUZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


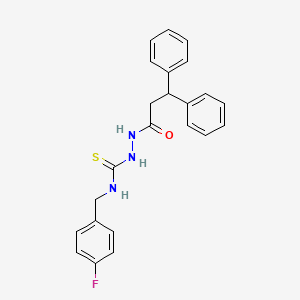
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
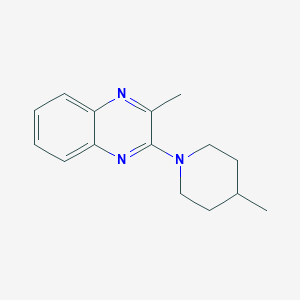
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

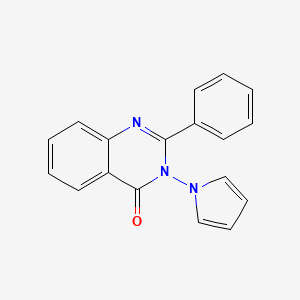
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

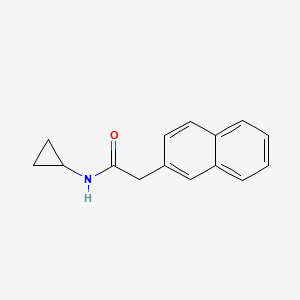
![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)